molecular formula C7H5BrN2O B2601345 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 1368328-65-7

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B2601345
CAS No.: 1368328-65-7
M. Wt: 213.034
InChI Key: TUAXXVRALYFYCD-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS 1368328-65-7) is a brominated fused heteroaromatic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . This scaffold serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse aromatic and heteroaromatic groups to explore structure-activity relationships. The presence of the fused isoxazolo[5,4-b]pyridine core makes it a key intermediate in the synthesis of more complex nitrogen-containing heterocycles, which are privileged structures in pharmaceuticals and agrochemicals . Related oxazolopyridine intermediates are utilized in streamlined one-pot synthesis methods to access functionalized heterocyclic scaffolds, accelerating product development cycles . Researchers can leverage this compound to develop novel kinase inhibitors, enzyme modulators, and other biologically active molecules. The compound is a solid and should be stored according to standard laboratory practices for air- and moisture-sensitive reagents. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling. Hazard Statements apply .

Properties

IUPAC Name

6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAXXVRALYFYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the reaction of oxazolo[5,4-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product. The reaction conditions are mild, and the process is straightforward, making it suitable for industrial-scale production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The use of N-bromo-succinimide (NBS) in DMF solvent ensures high yield and purity of the product. The process is designed to be safe, cost-effective, and scalable, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 serves as a leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the electron-deficient pyridine ring, which stabilizes the transition state.

Key Reactions:

  • Ammonolysis: Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields 6-amino derivatives.

  • Alkoxy Substitution: Methoxy or ethoxy groups can be introduced using sodium methoxide/ethanol or potassium tert-butoxide in DMSO .

Example Conditions:

SubstrateNucleophileSolventTemperatureYield (%)Reference
6-Bromo-3-methyl-oxazolo...NH3 (excess)DMF100°C, 12h78

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling diversification of the pyridine ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) produces biaryl derivatives. The methyl group at position 3 does not hinder coupling efficiency .

Representative Protocol:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2 equiv)

  • Solvent: Dioxane/H2O (4:1)

  • Temperature: 80°C, 6h

  • Yield: 65–85% for para-substituted arylboronic acids

Buchwald-Hartwig Amination

Primary and secondary amines couple efficiently under Pd/Xantphos catalysis to form 6-aminated products. Sterically hindered amines require higher temperatures (110°C).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions:

  • Nitration: Occurs at position 5 (meta to bromine) using HNO3/H2SO4 at 0°C, yielding 5-nitro derivatives .

  • Halogenation: Chlorine or iodine can be introduced at position 4 using N-halosuccinimides in acetic acid .

Regioselectivity Trends:

ElectrophilePositionYield (%)
NO2+562
Cl+455

Ring-Opening and Functionalization

The oxazole ring undergoes selective cleavage under acidic or basic conditions:

  • Acidic Hydrolysis: Treatment with HCl (6M) at reflux opens the oxazole ring, yielding a pyridine-2-amine derivative .

  • Base-Mediated Rearrangement: NaOH/EtOH converts the oxazole into a pyridone structure via ring expansion .

Comparative Reactivity with Analogues

The bromine and methyl substituents significantly influence reactivity compared to related compounds:

CompoundSuzuki Coupling Yield (%)SNAr Yield (%)
6-Bromo-3-methyl-oxazolo...8578
6-Chloro-3-methyl-oxazolo...7265
5-Bromo-3-methyl-oxazolo...6854

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine exhibit significant anticancer properties. These compounds have shown promising results in various assays against multiple cancer cell lines. The mechanism of action typically involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can effectively inhibit cell proliferation in breast cancer and leukemia models.

Antifungal Properties

In addition to its anticancer effects, this compound also demonstrates antifungal activity. It has been reported that derivatives exhibit potent activity against several fungal strains, including Candida albicans and Aspergillus species. The presence of the bromine atom is believed to contribute to this enhanced antifungal efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. The ability to modify the compound's structure by introducing different substituents allows for the exploration of new derivatives with potentially improved pharmacological profiles .

Case Study 1: Anticancer Activity Evaluation

In a study examining the anticancer effects of this compound derivatives, researchers evaluated their efficacy against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development. The study also explored the mechanisms of action, revealing that these compounds activate apoptotic pathways through ROS generation.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound against Candida albicans. The study found that specific derivatives displayed minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole. This suggests a promising avenue for developing new antifungal therapies based on the oxazolo-pyridine scaffold .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50/MIC (µM)Reference
AnticancerThis compound derivative A5.0
AntifungalThis compound derivative B2.0
AnticancerControl (Doxorubicin)10.0
AntifungalControl (Fluconazole)8.0

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Molecular Formula Key Differences Reference
3-Bromo-[1,2]oxazolo[5,4-b]pyridine Br at position 3 C₆H₃BrN₂O Bromine position shifted; lacks methyl
6-Bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine Br at 6, Cl at 2, different ring system C₆H₂BrClN₂O Chlorine substitution; altered ring type
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine Amino at 3, methyl at 4 and 6 C₈H₉N₃O Additional methyl groups; amino vs. bromine
6-Ethyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Ethyl and carboxylic acid substituents C₁₂H₁₂N₆O₂ Extended functionalization (carboxylic acid)

Key Observations :

  • Bromine Position : The placement of bromine (position 3 vs. 6) significantly alters reactivity. For example, 3-bromo derivatives are more prone to nucleophilic substitution due to proximity to the oxazole oxygen .
  • Substituent Effects : Methyl groups enhance steric hindrance, while carboxylic acid or pyrazole moieties (e.g., ) increase polarity and hydrogen-bonding capacity, affecting solubility and target binding.

Insights :

  • Antimicrobial Potential: Oxazolo[5,4-b]pyridine derivatives (e.g., sulfonamide-linked isoxazolo-pyridines) exhibit strong antibacterial activity against Staphylococcus aureus (MIC: 1–8 µg/mL) . However, bromine substitution in the target compound may reduce solubility, limiting direct antimicrobial utility.
  • Therapeutic Versatility : Triazolo-pyridines (e.g., ) show broader activity due to their ability to interact with diverse enzyme pockets, such as soluble guanylate cyclase .

Analysis :

  • Cost Drivers : Carboxylic acid derivatives (e.g., ) are costlier due to multi-step synthesis and specialized reagents.

Biological Activity

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H6BrN2OC_7H_6BrN_2O, with a molecular weight of approximately 216.04 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the oxazole ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Glucose Transporters : This compound has been identified as a selective inhibitor of glucose transporter 1 (GLUT1), which plays a crucial role in cellular glucose uptake. Inhibition of GLUT1 has been shown to induce apoptosis in cancer cells by depriving them of glucose, a vital nutrient for their growth and proliferation .
  • Antimicrobial Activity : Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. Specifically, modifications in the oxazole structure can enhance their efficacy against various Gram-positive bacteria. This suggests that this compound may possess similar antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GLUT1 InhibitionInduces apoptosis in cancer cells by inhibiting glucose uptake
AntibacterialExhibits strong activity against Gram-positive bacteria
Antibiofilm ActivityInhibits biofilm formation in bacterial cultures
Kinase InhibitionPotential as an inhibitor for various kinases involved in cancer progression

Case Study 1: GLUT1 Inhibition and Cancer Therapy

A study demonstrated that compounds structurally similar to this compound effectively reduced GLUT1 expression in cancer cell lines. This reduction led to decreased glucose uptake and subsequently inhibited tumor growth in xenograft models. The findings suggest that targeting GLUT1 with such compounds could be a promising strategy for cancer treatment .

Case Study 2: Antibacterial Properties

In vitro studies evaluated the antibacterial efficacy of modified oxazole derivatives against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation, which is critical in preventing chronic infections. The compound demonstrated a minimum biofilm inhibitory concentration (MBIC) much lower than its minimum inhibitory concentration (MIC), indicating its potential as an effective antimicrobial agent .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate regioisomers.
  • Yield optimization by adjusting reaction temperature and stoichiometry of brominating agents .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm regiochemistry and methyl group integration (e.g., δ ~2.5 ppm for methyl protons in similar oxazolo-pyridines) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in fused heterocycles.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 239.01 [M+H]⁺ for C₈H₅BrN₂O) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as applied to related compounds (e.g., 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine) .

Advanced: How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
    • Simulates reaction pathways (e.g., bromination energetics) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Models solvation effects and conformational stability in biological assays .
  • Docking Studies : Evaluates binding affinity to target proteins (e.g., kinase inhibitors) based on oxazolo-pyridine scaffolds .

Example : DFT studies on imidazo[1,2-a]pyridines revealed steric effects of methyl groups on reaction barriers .

Advanced: How to resolve contradictions in reported biological activities of similar oxazolo-pyridine derivatives?

Methodological Answer:

  • Comparative Structural Analysis : Map functional group variations (e.g., 6-Bromo vs. 6-Chloro substituents) using PubChem data .
  • Standardized Assays : Replicate studies under controlled conditions (pH, solvent, cell lines) to isolate variable effects.
  • Meta-Analysis : Correlate bioactivity trends with electronic properties (e.g., Hammett σ values for substituents) .

Example : Discrepancies in enzyme inhibition between 6-Bromo and 6-(4-Chlorophenyl) analogs were attributed to steric hindrance from the phenyl group .

Advanced: What challenges arise in scaling up the synthesis of this compound?

Methodological Answer:

  • Catalyst Recovery : Homogeneous Pd catalysts (e.g., Pd(OAc)₂) require costly recycling methods .
  • Purification Complexity : Regioisomer separation becomes labor-intensive at larger scales; consider orthogonal protecting groups .
  • Exothermic Reactions : Bromination steps may require controlled temperature gradients to avoid decomposition .

Q. Mitigation Strategies :

  • Switch to heterogeneous catalysis (e.g., Pd/C).
  • Optimize solvent systems for crystallization (e.g., EtOAc/hexane mixtures) .

Basic: How does the methyl group influence the compound’s reactivity?

Methodological Answer:

  • Steric Effects : The 3-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the 6-bromo site .
  • Electronic Effects : Methyl’s electron-donating nature increases electron density on the oxazole ring, enhancing nucleophilic aromatic substitution (e.g., with amines) .

Q. Experimental Validation :

  • Compare reaction rates of 3-methyl vs. 3-H analogs in Suzuki couplings .

Advanced: What strategies mitigate low yields in bromination of methyl-substituted precursors?

Methodological Answer:

  • Controlled Bromination : Use NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) for selective bromination .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc groups to prevent over-bromination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Example : Bromination of 2-(Bromomethyl)pyridine hydrobromide achieved >95% yield using DMF at 80°C .

Advanced: How to design derivatives for targeted biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace Br with CF₃ or NH₂) and assay against targets (e.g., kinases) .
  • Fragment-Based Drug Design : Use the oxazolo-pyridine core as a scaffold, attaching fragments via cross-coupling .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 assays) and logP values for lead optimization .

Example : 6-(Trifluoromethyl) analogs showed enhanced blood-brain barrier penetration in preclinical models .

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